molecular formula C23H26N4O2 B2960742 (2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide CAS No. 904007-44-9

(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide

Cat. No. B2960742
M. Wt: 390.487
InChI Key: MMDKPGRMHFWAQZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be determined using various spectroscopic techniques.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis pathway can vary based on the starting materials and the desired yield of the product.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research involves the synthesis of complex molecules that incorporate structures similar to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" for studying their spectral, electrochemical, and magnetic properties. These studies provide insights into the chemical and physical behaviors of such compounds, contributing to the development of new materials with potential applications in various fields, including electronics and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Medicinal Chemistry and Drug Design

  • Compounds with structures similar to the specified chemical have been explored for their binding affinities at receptor sites, demonstrating potential as ligands for dopamine and serotonin receptors. This research is foundational in the development of new drugs for treating neurological and psychiatric disorders, showcasing the compound's significance in medicinal chemistry (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).

Bioorganic Chemistry

  • Studies on Mannich bases incorporating piperazine structures reveal their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. These findings highlight the chemical's relevance in the design of bioactive molecules for therapeutic applications (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Pharmacology and Biochemistry

  • The exploration of benzamides and piperazine derivatives in pharmacological contexts, assessing their anticonvulsant activities, underscores the compound's significance in developing new treatments for epilepsy and related neurological conditions (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Chemical Synthesis and Applications

  • Innovative synthetic methods involving compounds with structural similarities to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" contribute to the advancement of chemical synthesis techniques. These methodologies facilitate the creation of novel compounds with potential applications across various scientific domains, including materials science and drug development (Miura, Funakoshi, Morimoto, Biyajima, & Murakami, 2012).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose at which 50% of subjects die).


Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also involve the development of new synthesis methods or the discovery of new reactions involving the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-22-9-7-19(8-10-22)16-25-23(28)21(15-24)18-27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,18H,11-14,16-17H2,1H3,(H,25,28)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKPGRMHFWAQZ-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide

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